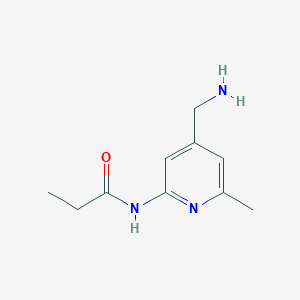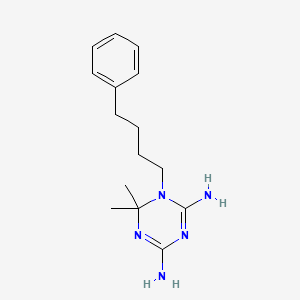![molecular formula C9H9NO2 B12340775 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde CAS No. 669050-73-1](/img/structure/B12340775.png)
3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is a heterocyclic compound that features a benzoxazine ring fused with an aldehyde group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Reduction: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-methanol
Substitution: Various substituted benzoxazines depending on the substituent introduced.
Applications De Recherche Scientifique
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for various applications .
Propriétés
Numéro CAS |
669050-73-1 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-8-9(5-7)12-4-3-10-8/h1-2,5-6,10H,3-4H2 |
Clé InChI |
DJANLTLBMCHTCK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B12340770.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
